

Spectroscopic Analysis of Gallic Acid Hydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Gallic acid hydrate

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **gallic acid hydrate**, a key phytochemical with significant applications in the pharmaceutical and nutraceutical industries. Understanding its structural and chemical properties through spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for quality control, formulation development, and regulatory compliance. This document outlines detailed experimental protocols, presents quantitative spectroscopic data in a structured format, and illustrates the analytical workflow.

Introduction to Spectroscopic Characterization

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid that readily forms a monohydrate. Its therapeutic properties are intrinsically linked to its molecular structure and the presence of functional groups. Spectroscopic methods provide a non-destructive and highly informative approach to elucidate the molecular vibrations, chemical environment of atoms, and connectivity within the **gallic acid hydrate** molecule.

- Infrared (IR) and Raman Spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of a molecule. They are sensitive to the presence of specific functional groups and the overall molecular symmetry, providing a unique fingerprint of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei, such as hydrogen

(^1H) and carbon (^{13}C). It reveals the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **gallic acid hydrate** are provided below. These protocols are synthesized from established laboratory practices and scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **gallic acid hydrate**.

Methodology: The Potassium Bromide (KBr) pellet method is a common and effective technique for the FT-IR analysis of solid samples.[\[1\]](#)[\[2\]](#)

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 100°C to remove any absorbed moisture.[\[3\]](#)
 - In an agate mortar, grind 1-2 mg of **gallic acid hydrate** into a fine powder.
 - Add approximately 100-200 mg of the dried KBr powder to the mortar.[\[1\]](#)
 - Rapidly and thoroughly mix the sample and KBr by grinding with a pestle until a homogeneous mixture is obtained. The particle size of the sample should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[\[2\]](#)[\[3\]](#)
 - Transfer the mixture to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared Spectrometer.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid **gallic acid hydrate**.

- Sample Preparation:
 - Place a small amount (typically a few milligrams) of crystalline **gallic acid hydrate** onto a clean microscope slide or into a capillary tube.
 - Ensure the sample surface is flat for optimal laser focusing.
- Instrumentation and Data Acquisition:
 - Spectrometer: A Raman spectrometer equipped with a microscope.
 - Laser Excitation: A near-infrared (NIR) laser, such as 1064 nm, is often used to minimize fluorescence from the sample.^[4] Other common laser wavelengths include 785 nm or 532 nm.
 - Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (e.g., 10-50 mW).^{[5][6]}
 - Integration Time: Typically ranges from a few seconds to several minutes (e.g., 10-100 seconds), depending on the sample's Raman scattering efficiency and the desired signal quality.^{[5][6]}
 - Spectral Range: Typically 3500-100 cm^{-1} .

- Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) before sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **gallic acid hydrate** to confirm its chemical structure.

- Sample Preparation:
 - Weigh approximately 5-25 mg of **gallic acid hydrate** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4 , or Acetone- d_6). DMSO- d_6 is a common choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals appearing at a distinct chemical shift.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrumentation and Data Acquisition:
 - Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz).
 - Nuclei: ^1H and ^{13}C .
 - Solvent: The choice of deuterated solvent will affect the chemical shifts.
 - Reference: Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm).^[7]
 - Temperature: Spectra are typically recorded at room temperature (around 298 K).

- ^1H NMR Parameters:
 - Pulse Angle: 30-90 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Decoupling: Proton decoupling is used to simplify the spectrum.

Data Presentation

The following tables summarize the characteristic spectroscopic data for **gallic acid hydrate**.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3493 - 3267	Strong, Broad	O-H stretching (phenolic and carboxylic acid)[8]
~2900 - 2800	Weak	C-H stretching (aromatic)[9]
~1701	Strong	C=O stretching (carboxylic acid)[8]
~1636	Medium	C=C stretching (aromatic ring) [10]
~1608	Medium	C=C stretching (aromatic ring) [8]
~1540	Medium	C-C stretching (aromatic ring) [8]
~1450 - 1000	Strong	In-plane δ (C-H), ν (C-O), and ν (C-C)[4]
~1300 - 1000	Strong	C-O stretching and O-H bending[8]
~1022	Medium	C-O stretching
~866	Medium	C-H bending (out-of-plane)[11]
~733	Medium	C-H bending (out-of-plane)[11]

Raman Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3100 - 3063	Weak	$\nu(\text{C-H})$ aromatic[4]
~1692	Very Weak	$\nu(\text{C=O})$ of carboxylic acid[4]
~1615	Strong	Phenyl stretching coupled with $\delta(\text{O-H})$ and $\delta(\text{C-H})$ [4][12]
~1598	Strong	Phenyl stretching coupled with $\delta(\text{O-H})$ and $\delta(\text{C-H})$ [4][12]
~1530	Medium	Carboxylic group vibration[4]
~1365	Medium	Aromatic ring vibration
~1324	Medium	$\nu(\text{C-C})$, $\nu(\text{C-O})$, and $\delta(\text{C-OH})$ [12]
~1266	Medium	$\nu(\text{C-C})$, $\nu(\text{C-O})$, and $\delta(\text{C-OH})$ [4][12]
~1008 - 980	Medium	$\nu(\text{C-C})$ bond vibrations[13]
~724	Medium	Carboxylic group vibration[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Chemical Shifts (δ , ppm)

Solvent	H-2, H-6 (s, 2H)	OH (phenolic)	COOH
DMSO-d ₆	~6.95 (s)[14]	~9.0 (br s)	~12.0 (br s)
Acetone-d ₆	~7.14 (s)[15]	~8.22 (br s)	Not reported
Methanol-d ₄	~7.07 (s)	Not observed	Not observed
Water (D ₂ O)	~7.0	Not observed	Not observed

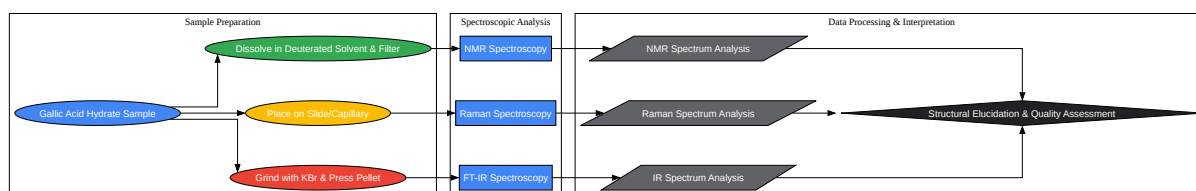
¹³C NMR Chemical Shifts (δ , ppm)

Solvent	C-1	C-2, C-6	C-3, C-5	C-4	C=O (COOH)
DMSO-d ₆	~121.3	~109.6	~145.4	~139.8	~169.4[14]
Acetone-d ₆	~121.2	~109.2	~145.1	~137.8	~166.8[15]
Methanol-d ₄	~122.3	~110.6	~146.3	~139.8	~170.4

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and pH of the sample.

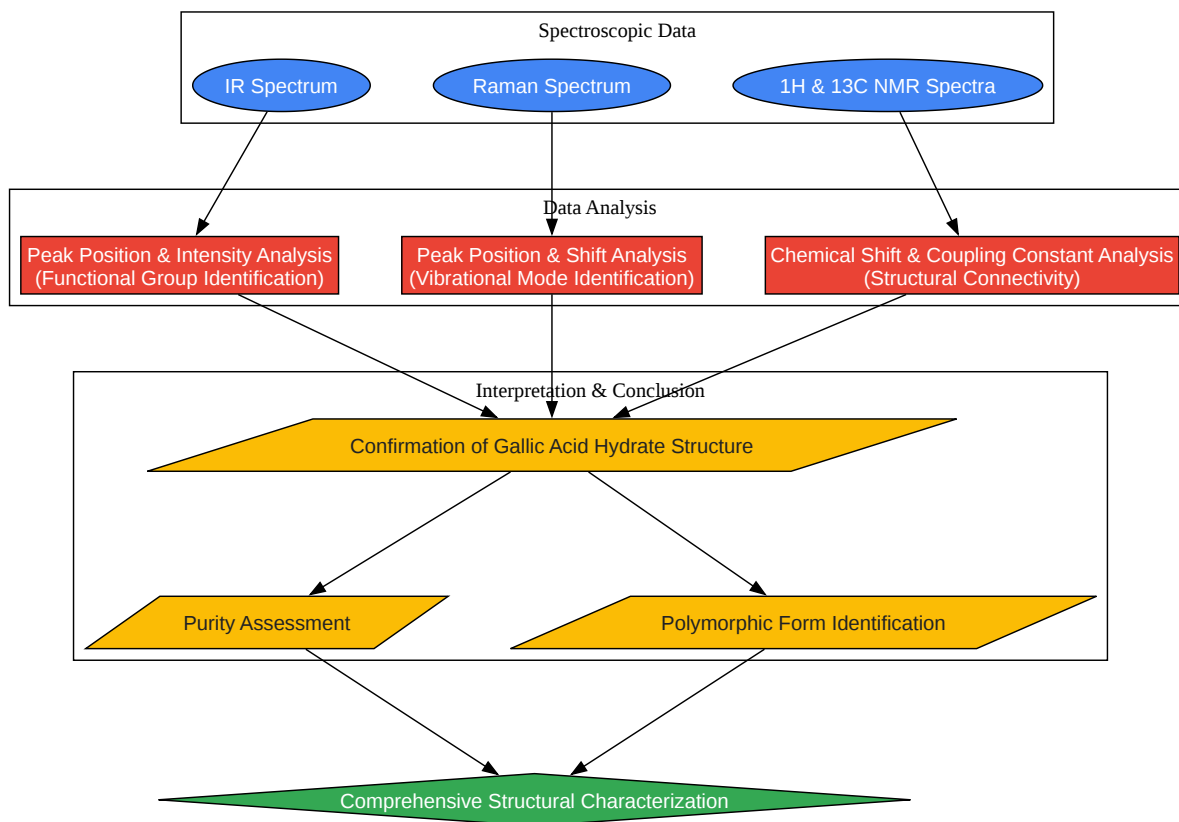
Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **gallic acid hydrate**.



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Caption: Workflow for the spectroscopic analysis of **gallic acid hydrate**.



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Caption: Logical pathway for data interpretation in spectroscopic analysis.

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